molecular formula C19H15N5OS B10886379 N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B10886379
M. Wt: 361.4 g/mol
InChI Key: RDMDRNBSOCBFSM-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” is a complex organic compound that features a naphthalene ring, a phenyl group, and a tetrazole ring connected via a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable precursor, such as an azide, the tetrazole ring can be formed through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through thiolation reactions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be attached through coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor ligands, or bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, such compounds can be investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers, dyes, or catalysts. Their unique properties can be exploited for various industrial applications.

Mechanism of Action

The mechanism of action of “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors.

    Pathway Modulation: The compound may modulate specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C19H15N5OS/c25-18(20-17-12-6-8-14-7-4-5-11-16(14)17)13-26-19-21-22-23-24(19)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25)

InChI Key

RDMDRNBSOCBFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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